molecular formula C7H6BrClN2O2 B8074495 3-Amino-4-bromo-6-chloro-pyridine-2-carboxylic acid methyl ester

3-Amino-4-bromo-6-chloro-pyridine-2-carboxylic acid methyl ester

Cat. No. B8074495
M. Wt: 265.49 g/mol
InChI Key: GQTSDNNJZKLQTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-4-bromo-6-chloro-pyridine-2-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C7H6BrClN2O2 and its molecular weight is 265.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-4-bromo-6-chloro-pyridine-2-carboxylic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-4-bromo-6-chloro-pyridine-2-carboxylic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 3-Amino-4-bromo-6-chloro-pyridine-2-carboxylic acid methyl ester involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.

Starting Materials
2,6-dichloropyridine, methyl 3-amino-4-bromo-5-hydroxypyridine-2-carboxylate, thionyl chloride, sodium hydroxide, hydrochloric acid, sodium bicarbonate, sodium chloride, methyl iodide, potassium carbonate, acetic acid, ethanol

Reaction
1. Conversion of 2,6-dichloropyridine to methyl 3-amino-4-bromo-5-hydroxypyridine-2-carboxylate using methyl iodide and potassium carbonate in acetic acid and ethanol., 2. Conversion of methyl 3-amino-4-bromo-5-hydroxypyridine-2-carboxylate to methyl 3-amino-4-bromo-6-chloropyridine-2-carboxylate using thionyl chloride., 3. Conversion of methyl 3-amino-4-bromo-6-chloropyridine-2-carboxylate to 3-Amino-4-bromo-6-chloro-pyridine-2-carboxylic acid using sodium hydroxide and hydrochloric acid., 4. Conversion of 3-Amino-4-bromo-6-chloro-pyridine-2-carboxylic acid to 3-Amino-4-bromo-6-chloro-pyridine-2-carboxylic acid methyl ester using methanol and sodium bicarbonate.

properties

IUPAC Name

methyl 3-amino-4-bromo-6-chloropyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClN2O2/c1-13-7(12)6-5(10)3(8)2-4(9)11-6/h2H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQTSDNNJZKLQTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=N1)Cl)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-bromo-6-chloro-pyridine-2-carboxylic acid methyl ester

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